SNIPER(ABL)-039 is a novel hybrid small molecule designed for targeted protein degradation. [] It falls under the category of Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs). [] SNIPER(ABL)-039 is specifically engineered to induce the degradation of the oncogenic BCR-ABL fusion protein, a key driver in Chronic Myelogenous Leukemia (CML). [, ] Its role in scientific research is to serve as a powerful tool for studying BCR-ABL protein degradation, investigating the potential of IAP-mediated protein knockdown, and exploring new therapeutic strategies for CML. [, ]
Sniper(abl)-039 is a novel compound designed as a Specific and Non-genetic Inhibitor of Apoptosis Protein-dependent Protein Eraser. This compound targets the BCR-ABL fusion protein, which is implicated in chronic myelogenous leukemia (CML). By facilitating the degradation of this oncogenic protein, Sniper(abl)-039 aims to provide a therapeutic avenue for overcoming resistance to traditional ABL tyrosine kinase inhibitors like imatinib and dasatinib. The compound's structure consists of a ligand that binds to the E3 ubiquitin ligase and another that targets the BCR-ABL protein, linked by a spacer to optimize efficacy .
Sniper(abl)-039 belongs to a class of compounds known as proteolysis-targeting chimeras (PROTACs), which are engineered to induce targeted protein degradation via the ubiquitin-proteasome system. Specifically, it is classified under small molecule inhibitors that employ a unique mechanism involving the hijacking of cellular pathways responsible for protein degradation. This compound has been developed through a combination of various ABL inhibitors and IAP ligands, showcasing its potential as an innovative therapeutic agent in oncology .
The synthesis of Sniper(abl)-039 involves several key steps:
The synthetic routes involve careful optimization of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity. Automated synthesizers may be utilized for large-scale production, enhancing efficiency and reproducibility .
The molecular structure of Sniper(abl)-039 features:
The molecular formula for Sniper(abl)-039 is C₁₈H₁₈N₄O₄S, with a molecular weight of approximately 382.43 g/mol. The compound's structure facilitates its dual functionality in targeting and degrading the BCR-ABL protein through the ubiquitin-proteasome pathway .
Sniper(abl)-039 primarily engages in two types of chemical reactions:
The reactions involve common reagents such as amine and carboxylic acid derivatives for amide bond formation. Protecting groups like tert-butyloxycarbonyl (Boc) may be used during synthesis to shield reactive functional groups .
Sniper(abl)-039 operates through a unique mechanism involving:
Research indicates that Sniper(abl)-039 effectively degrades BCR-ABL at concentrations as low as 10 nM, demonstrating its potency in inhibiting cell growth in CML models .
Sniper(abl)-039 exhibits characteristics typical of small organic molecules:
The compound's stability under physiological conditions has been confirmed through various assays. It shows resilience against hydrolysis and oxidation, making it suitable for biological applications .
Sniper(abl)-039 holds promise in several scientific applications:
The t(9;22)(q34;q11) chromosomal translocation generates the Philadelphia chromosome, a diagnostic hallmark of chronic myeloid leukemia (CML). This rearrangement fuses the BCR (Breakpoint Cluster Region) gene on chromosome 22 with the ABL1 (Abelson tyrosine kinase 1) gene on chromosome 9, resulting in the chimeric BCR-ABL1 oncogene. The BCR-ABL1 fusion protein exhibits constitutive tyrosine kinase activity due to the loss of ABL1’s autoinhibitory N-terminal "cap" domain and acquisition of BCR’s oligomerization domain, which promotes dimerization and autophosphorylation [1] [8].
Three primary BCR breakpoint cluster regions determine disease phenotype:
Structurally, BCR-ABL1 contains critical domains from both parental proteins (Table 1):
Domain Origin | Domain Type | Role in Oncogenesis |
---|---|---|
BCR | Coiled-coil oligomerization | Enforced dimerization, constitutive kinase activation |
BCR | Tyr177 | GRB2 docking site; activates RAS/RAF/MEK/ERK and PI3K/AKT pathways |
ABL1 | SH2 and SH3 | Protein-protein interactions; substrate recruitment |
ABL1 | Tyrosine kinase (SH1) | Constitutively active; phosphorylates >50 substrates (e.g., STAT5, CRKL) |
Downstream signaling cascades drive uncontrolled proliferation and survival:
TKIs (e.g., imatinib, dasatinib) competitively inhibit ATP binding to the BCR-ABL1 kinase domain, achieving hematologic remission in >80% of CML chronic-phase patients. However, therapeutic limitations persist due to multiple resistance mechanisms (Table 2):
Resistance Type | Molecular Basis | Clinical Impact |
---|---|---|
BCR-ABL1-dependent | Kinase domain mutations (e.g., T315I, E255K) impair drug binding while preserving kinase activity | Observed in 50-70% of resistant cases; T315I resists all 1st/2nd-gen TKIs |
BCR-ABL1-independent | Genomic instability; activation of Lyn kinase, Wnt/β-catenin, or autophagy pathways | Contributes to disease progression and blast crisis |
Leukemic stem cell (LSC) persistence | BCR-ABL1 kinase-independent survival; stromal protection; epigenetic reprogramming | LSCs remain quiescent and evade TKIs, causing relapse upon discontinuation |
BCR-ABL1 kinase activity is dispensable for LSC survival, as these cells rely on alternative signaling (e.g., PI3K/AKT, altered metabolism) and bone marrow niche interactions. Consequently, TKIs reduce differentiated leukemic cells but fail to eradicate LSCs, necessitating lifelong therapy in most patients [1] [5] [8].
Proteolysis-Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) represent a novel therapeutic class designed to degrade—rather than inhibit—disease-causing proteins. These heterobifunctional molecules consist of three elements:
Upon binding both components, the PROTAC/SNIPER complex induces ubiquitination of the target protein, leading to proteasomal degradation. This approach offers advantages over TKIs:
SNIPER(ABL)-039 exemplifies this strategy. It consists of:
Key biochemical characteristics include:
Property | Value | Significance |
---|---|---|
Molecular formula | C54H68ClN11O9S2 | High molecular weight typical of heterobifunctional degraders |
BCR-ABL1 DC50 | 10 nM | Concentration for 50% degradation; indicates high degradation potency |
ABL IC50 | 0.54 nM | Retains kinase inhibitory activity while enabling degradation |
Unlike conventional PROTACs recruiting VHL or CRBN E3 ligases, SNIPER(ABL)-039 hijacks IAP ubiquitin ligases (cIAP1/2, XIAP), exploiting their overexpression in cancer cells. Preclinical studies confirm its ability to degrade clinically relevant BCR-ABL1 mutants and reduce viability in primary CML CD34+ stem cells [2] [5] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1